molecular formula C13H11Cl2NO2S B5719918 4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide CAS No. 5336-89-0

4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide

Cat. No. B5719918
CAS RN: 5336-89-0
M. Wt: 316.2 g/mol
InChI Key: MWRAIVPRFCPRRB-UHFFFAOYSA-N
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Description

4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide, also known as N-(5-chloro-2-methylphenyl)-4-chlorobenzenesulfonamide or Methylsulfonyl-2-chloro-5-(4-chloro-benzenesulfonyl)aniline, is a chemical compound with a molecular formula of C14H11Cl2NO2S. This compound is commonly used in scientific research and has various applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 4-chloro-4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide(5-chloro-2-methylphenyl)benzenesulfonamide involves its interaction with specific enzymes in the body. This compound is commonly used as a substrate for the enzyme cytochrome P450, which plays a vital role in drug metabolism. Additionally, this compound has been shown to inhibit the activity of sulfotransferases and UDP-glucuronosyltransferases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide(5-chloro-2-methylphenyl)benzenesulfonamide are primarily related to its interactions with specific enzymes in the body. This compound has been shown to affect the metabolism of various drugs and can alter the pharmacokinetics of these compounds. Additionally, this compound has been shown to affect the activity of various enzymes such as sulfotransferases and UDP-glucuronosyltransferases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide(5-chloro-2-methylphenyl)benzenesulfonamide in lab experiments include its ability to serve as a substrate for various enzymes and its ability to alter the pharmacokinetics of various drugs. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-chloro-4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide(5-chloro-2-methylphenyl)benzenesulfonamide in scientific research. One potential area of research is the study of the interactions between this compound and various enzymes involved in drug metabolism. Additionally, this compound could be used to study the effects of drug-drug interactions and the role of specific enzymes in these interactions. Finally, further research could be conducted to explore the potential therapeutic applications of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-chloro-4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide(5-chloro-2-methylphenyl)benzenesulfonamide is typically achieved through the reaction of 5-chloro-2-methylaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

4-chloro-4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide(5-chloro-2-methylphenyl)benzenesulfonamide has been extensively used in scientific research as a tool to study the biochemical and physiological effects of various compounds. This compound is commonly used as a substrate for the enzyme cytochrome P450, which plays a vital role in drug metabolism. Additionally, this compound has been used to study the activity of various enzymes such as sulfotransferases and UDP-glucuronosyltransferases.

properties

IUPAC Name

4-chloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c1-9-2-3-11(15)8-13(9)16-19(17,18)12-6-4-10(14)5-7-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRAIVPRFCPRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967997
Record name 4-Chloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5336-89-0
Record name 4-Chloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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